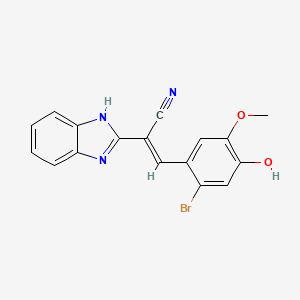![molecular formula C24H32N4O B6030891 2-(4-ethyl-1-piperazinyl)-N-[1-methyl-2-(3-pyridinyl)ethyl]-2-indanecarboxamide](/img/structure/B6030891.png)
2-(4-ethyl-1-piperazinyl)-N-[1-methyl-2-(3-pyridinyl)ethyl]-2-indanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-ethyl-1-piperazinyl)-N-[1-methyl-2-(3-pyridinyl)ethyl]-2-indanecarboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is a selective antagonist of the dopamine D3 receptor, which is involved in various neurological and psychiatric disorders, such as addiction, depression, and schizophrenia.
Mechanism of Action
The mechanism of action of 2-(4-ethyl-1-piperazinyl)-N-[1-methyl-2-(3-pyridinyl)ethyl]-2-indanecarboxamide involves its selective antagonism of the dopamine D3 receptor. This receptor is primarily expressed in the mesolimbic pathway, which is involved in the reward system and addiction. By blocking the dopamine D3 receptor, this compound can reduce the reinforcing effects of drugs of abuse and potentially reduce addiction-related behaviors. It can also modulate the release of dopamine in the prefrontal cortex, which is involved in cognitive and emotional processing.
Biochemical and Physiological Effects
Studies have shown that this compound has several biochemical and physiological effects. It can reduce the release of dopamine in the nucleus accumbens, which is involved in the reward system. It can also increase the release of serotonin in the prefrontal cortex, which is involved in mood regulation. Additionally, it can increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in neuronal growth and plasticity.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(4-ethyl-1-piperazinyl)-N-[1-methyl-2-(3-pyridinyl)ethyl]-2-indanecarboxamide in lab experiments is its high selectivity for the dopamine D3 receptor. This allows researchers to study the specific effects of blocking this receptor without affecting other dopamine receptors. However, one limitation is that this compound has low solubility in water, which can make it challenging to administer in animal studies.
Future Directions
There are several future directions for the study of 2-(4-ethyl-1-piperazinyl)-N-[1-methyl-2-(3-pyridinyl)ethyl]-2-indanecarboxamide. One direction is to further investigate its potential therapeutic applications in addiction, depression, and schizophrenia. Another direction is to study its effects on other neurotransmitter systems, such as the glutamate and GABA systems. Additionally, it would be interesting to investigate the long-term effects of this compound on neuronal growth and plasticity.
Synthesis Methods
The synthesis of 2-(4-ethyl-1-piperazinyl)-N-[1-methyl-2-(3-pyridinyl)ethyl]-2-indanecarboxamide involves several steps. The first step is the condensation of 2-indanone with 2-bromoethylamine hydrobromide to form 2-(2-bromoethyl)-2-indanone. This intermediate is then reacted with 3-pyridylboronic acid in the presence of a palladium catalyst to form 2-(2-(3-pyridinyl)ethyl)-2-indanone. The final step involves the reaction of 2-(2-(3-pyridinyl)ethyl)-2-indanone with ethyl piperazine-1-carboxylate hydrochloride to form this compound.
Scientific Research Applications
2-(4-ethyl-1-piperazinyl)-N-[1-methyl-2-(3-pyridinyl)ethyl]-2-indanecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have a high affinity for the dopamine D3 receptor, which is involved in addiction, depression, and schizophrenia. Studies have also shown that this compound has anxiolytic and antidepressant effects, making it a potential treatment for anxiety and depression.
properties
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-N-(1-pyridin-3-ylpropan-2-yl)-1,3-dihydroindene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O/c1-3-27-11-13-28(14-12-27)24(16-21-8-4-5-9-22(21)17-24)23(29)26-19(2)15-20-7-6-10-25-18-20/h4-10,18-19H,3,11-17H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEAKAUVWJWZDHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2(CC3=CC=CC=C3C2)C(=O)NC(C)CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~2~-(2,5-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B6030813.png)


![2-(4-methoxyphenyl)-1-[2-(4-methyl-1-piperazinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B6030846.png)
![5-(2-bromophenyl)-2-[(3-methylbutyl)thio]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B6030856.png)
![2-ethyl-3-(4-fluorophenyl)-7-[2-(4-morpholinyl)ethyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6030869.png)
![methyl {7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B6030870.png)
![2-[(4-allyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B6030874.png)
![N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B6030883.png)
![4-(5-{[3-(2-hydroxyethyl)-4-(4-methoxy-3-methylbenzyl)-1-piperazinyl]methyl}-2-thienyl)-2-methyl-3-butyn-2-ol](/img/structure/B6030894.png)
![3-[1-(3-furylmethyl)-2-piperidinyl]pyridine](/img/structure/B6030895.png)
![3-methyl-1-phenyl-4-thieno[2,3-d]pyrimidin-4-yl-2-piperazinone](/img/structure/B6030897.png)
![N-[4-(benzoylamino)-2-chlorophenyl]-2,4-dichlorobenzamide](/img/structure/B6030902.png)
![1-(3-cyclohexen-1-ylmethyl)-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B6030907.png)